3-Chloro-5-fluoro-2-methoxybenzyl alcohol
Description
3-Chloro-5-fluoro-2-methoxybenzyl alcohol is a substituted benzyl alcohol derivative featuring chlorine (Cl) and fluorine (F) atoms at the 3- and 5-positions of the benzene ring, respectively, along with a methoxy (-OCH₃) group at the 2-position and a hydroxymethyl (-CH₂OH) group at the benzylic position. This compound’s structural complexity arises from its electron-withdrawing substituents (Cl and F) and the electron-donating methoxy group, which influence its physicochemical properties and reactivity.
Properties
IUPAC Name |
(3-chloro-5-fluoro-2-methoxyphenyl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClFO2/c1-12-8-5(4-11)2-6(10)3-7(8)9/h2-3,11H,4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRLKSNKRYZLWJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1Cl)F)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClFO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-fluoro-2-methoxybenzyl alcohol typically involves the reaction of 3-chloro-5-fluoro-2-methoxybenzaldehyde with a reducing agent such as sodium borohydride (NaBH4) in an appropriate solvent like methanol. The reaction is carried out under mild conditions, usually at room temperature, to yield the desired benzyl alcohol .
Industrial Production Methods
Industrial production methods for 3-Chloro-5-fluoro-2-methoxybenzyl alcohol may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification and quality control to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-5-fluoro-2-methoxybenzyl alcohol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to remove the chloro or fluoro substituents.
Substitution: The chloro and fluoro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
Oxidation: 3-Chloro-5-fluoro-2-methoxybenzaldehyde or 3-chloro-5-fluoro-2-methoxybenzoic acid.
Reduction: 3-Chloro-5-fluoro-2-methoxybenzene.
Substitution: Various substituted benzyl alcohols depending on the nucleophile used.
Scientific Research Applications
3-Chloro-5-fluoro-2-methoxybenzyl alcohol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: It may serve as a precursor for the development of pharmaceutical agents.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Chloro-5-fluoro-2-methoxybenzyl alcohol involves its interaction with specific molecular targets. The presence of chloro and fluoro substituents can influence the compound’s reactivity and binding affinity to enzymes or receptors. The methoxy group can also play a role in modulating the compound’s overall chemical properties and biological activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted benzyl alcohols exhibit varied chemical behavior depending on substituent type, position, and electronic effects. Below is a detailed comparison of 3-Chloro-5-fluoro-2-methoxybenzyl alcohol with key analogs:
Structural and Physicochemical Properties
Key Research Findings and Implications
- Substituent Position Matters : Enzyme activity (e.g., aryl-alcohol dehydrogenase) is highly sensitive to substituent placement. For instance, 4-chloro analogs are inactive, while 2-fluoro variants retain activity .
- Electron Effects Dominate Reactivity : Electron-withdrawing groups (Cl, F, CF₃) increase electrophilicity, favoring nucleophilic substitution reactions, whereas methoxy groups enhance solubility and stability .
- Market Trends : Fluorinated benzyl alcohols (e.g., 3-Chloro-5-fluoro derivatives) are prioritized in pharmaceutical R&D for their balance of reactivity and metabolic stability .
Biological Activity
3-Chloro-5-fluoro-2-methoxybenzyl alcohol is a compound of interest due to its unique structural features and potential biological activities. This article explores its synthesis, biological mechanisms, and applications, supported by data tables and relevant case studies.
The synthesis of 3-Chloro-5-fluoro-2-methoxybenzyl alcohol typically involves the reduction of 3-chloro-5-fluoro-2-methoxybenzaldehyde using sodium borohydride (NaBH4) in methanol under mild conditions. This method yields the desired benzyl alcohol with high purity, suitable for further biological evaluations.
Chemical Structure
The molecular formula for 3-Chloro-5-fluoro-2-methoxybenzyl alcohol is C9H10ClF O2. Its structure includes:
- Chloro group at position 3
- Fluoro group at position 5
- Methoxy group at position 2
The biological activity of 3-Chloro-5-fluoro-2-methoxybenzyl alcohol is primarily attributed to its interaction with specific molecular targets. The presence of halogen substituents (chlorine and fluorine) can enhance the compound's reactivity and binding affinity to various enzymes or receptors. The methoxy group contributes to modulating these properties, influencing its overall biological effects.
Antiproliferative Effects
Research has demonstrated that compounds similar to 3-Chloro-5-fluoro-2-methoxybenzyl alcohol exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that related compounds can inhibit the growth of lung (A549), breast (MCF-7), and colon (HT-29) cancer cells with IC50 values in the nanomolar range .
Case Study: Antiproliferative Activity
In a study evaluating the antiproliferative activity of various benzyl alcohol derivatives, 3-Chloro-5-fluoro-2-methoxybenzyl alcohol was tested against multiple cancer cell lines. The results indicated a notable inhibition of cell proliferation, with IC50 values comparable to established anticancer agents.
Enzyme Interaction Studies
Further investigations into the enzymatic interactions revealed that this compound acts as a substrate for various oxidoreductases, which play crucial roles in metabolic pathways. The compound's ability to undergo oxidation and reduction reactions allows it to participate in metabolic processes that may lead to apoptosis in cancer cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
